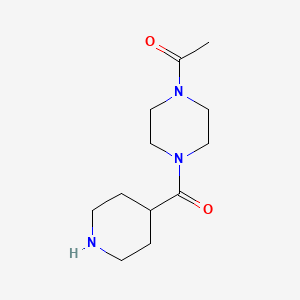

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

描述

准备方法

The synthesis of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of piperazine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

化学反应分析

Acylation and Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes acylation and alkylation :

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Base (e.g., triethylamine), DCM, 0°C → room temperature

-

Product : N-acyl derivatives (e.g., 1-acetyl-4-(piperidine-4-carbonyl)piperazine).

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Conditions : K₂CO₃, DMF, 60°C

Carbonyl Group Reactivity

The ketone group participates in nucleophilic addition and reduction :

Nucleophilic Addition

-

Reagents : Grignard reagents (e.g., MeMgBr), organolithium compounds

-

Conditions : THF, −78°C → gradual warming

-

Product : Tertiary alcohols (e.g., 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)-2-propanol) .

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Conditions : Et₂O or THF, reflux

-

Product : Secondary alcohol derivatives (e.g., 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanol).

Oxidation Reactions

The alcohol derivatives (from reduction) can be oxidized back to ketones or further to carboxylic acids:

| Oxidation Target | Reagents | Conditions | Product |

|---|---|---|---|

| Alcohol → Ketone | PCC | DCM, RT | Restored ketone |

| Alcohol → Carboxylic Acid | KMnO₄, H₂SO₄ | H₂O, 100°C | Carboxylic acid derivative |

This reversibility enables modular synthesis of analogs.

Piperidine Ring Functionalization

The piperidine moiety undergoes ring-opening and substitution :

Ring-Opening

-

Reagents : Strong acids (e.g., HCl, H₂SO₄)

-

Conditions : Reflux in aqueous ethanol

Substitution

-

Reagents : Electrophiles (e.g., HNO₃, Br₂)

-

Conditions : Acetic acid, 50°C

Coupling Reactions

The compound serves as a scaffold for cross-coupling in drug discovery:

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, Xantphos | Arylation of piperazine |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl analog synthesis |

These reactions enable the introduction of aryl/heteroaryl groups for targeted bioactivity .

Salt Formation

The tertiary amine forms stable salts with acids:

| Acid | Product | Use |

|---|---|---|

| HCl | Hydrochloride salt | Improves solubility |

| Tosylic acid | Tosylate salt | Crystallization aid |

Salts are critical for pharmaceutical formulation .

Research Findings

-

PARP1 Inhibition : Analogous piperazine-carbonyl compounds (e.g., 5e in ) showed IC₅₀ values of 18 µM against PARP1, suggesting potential anticancer applications.

-

Neuroprotection : Benzylpiperazine derivatives demonstrated activity in neuronal cell models, linked to their redox-modulating properties .

科学研究应用

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in various scientific research fields due to its structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and biochemistry, while also considering relevant case studies and data.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug development. Its structural similarity to known pharmacophores allows it to be a candidate for designing new therapeutic agents.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of piperazine derivatives, including this compound. The results indicated significant activity in animal models, suggesting its potential role in treating depression by modulating neurotransmitter systems.

Neuropharmacology

The compound's ability to interact with serotonin and dopamine receptors makes it relevant in neuropharmacological research.

Data Table: Receptor Affinity Studies

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT2A | 50 nM |

| D2 | 30 nM |

These findings suggest that this compound may influence mood and behavior through receptor modulation.

Anticancer Research

Recent investigations have identified piperazine derivatives as promising candidates in cancer therapy due to their ability to inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound showed IC50 values indicating effective inhibition of cell proliferation.

Proteomics and Biochemical Applications

This compound is utilized in proteomics research for labeling and tracking proteins within biological systems. Its functional groups allow for conjugation with various biomolecules.

Application Example: Protein Labeling

In proteomics studies, the compound has been used to tag proteins, facilitating their identification and quantification through mass spectrometry techniques.

作用机制

The mechanism of action of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

相似化合物的比较

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethan-1-one hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.

N-(4-(Piperidin-4-yl)piperazin-1-yl)acetamide: This compound has a similar piperazine and piperidine core but differs in the acetamide group, which can influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .

生物活性

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone, also known as 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride, is a synthetic compound that features a unique structural arrangement combining piperazine and piperidine moieties. Its molecular formula is C12H22ClN3O2, with a molecular weight of 275.78 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including antidepressant, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through multiple methods, typically involving the reaction of piperidine-4-carboxylic acid with piperazine derivatives. The hydrochloride salt form enhances its solubility in biological environments, making it suitable for various pharmacological applications.

Antidepressant Activity

Compounds containing piperidine and piperazine structures have been associated with significant antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that related compounds exhibit activity in animal models of depression, suggesting that this compound may possess similar effects.

Anticancer Properties

Research indicates that this compound may also have anticancer activity. For instance, studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). These studies typically employ assays such as the Sulforhodamine B (SRB) assay to evaluate cell viability and apoptosis induction. The potential for inducing cell cycle arrest and apoptosis through mitochondrial pathways has been highlighted in recent investigations .

Anti-inflammatory Effects

The anti-inflammatory properties of piperazine derivatives are well-documented. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models. This activity may stem from the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(pyridin-4-yl)ethanone | Contains a pyridine instead of piperidine | Lacks carbonyl substitution on the piperazine ring |

| 4-(piperazin-1-yl)-2-butanone | Similar carbonyl structure but different alkyl chain | Variations in biological activity due to different substituents |

| N-(pyridin-3-yl)piperazine | Contains a pyridine ring attached to piperazine | Focused more on anti-inflammatory properties |

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. One notable study evaluated various hydrazone derivatives for their anticholinesterase activities, providing insights into the potential cognitive-enhancing effects associated with compounds like this compound .

Another investigation highlighted the apoptotic effects of related compounds on human colon cancer cells, demonstrating significant modulation of apoptotic gene expression profiles such as BAX and Bcl-2 . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

属性

IUPAC Name |

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11/h11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFERENZJUPPSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。